molecular formula C18H21N3O5S B2374975 1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea CAS No. 1203023-56-6

1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea

Cat. No. B2374975
CAS RN: 1203023-56-6
M. Wt: 391.44
InChI Key: SENZVBCUKQUGRC-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea, also known as DTG, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTG is a selective agonist for sigma-1 receptors, which are a type of protein found in the brain and other tissues. Sigma-1 receptors have been implicated in a variety of physiological processes, including pain perception, memory formation, and cell survival. DTG has been shown to have a number of effects on these processes, and has therefore been of great interest to researchers in the fields of neuroscience and pharmacology.

Scientific Research Applications

Corrosion Inhibition

1,3,5-Triazinyl urea derivatives, closely related to the queried compound, have been studied for their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. These derivatives, including compounds like 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea, have shown significant inhibition properties, suggesting potential application of similar compounds in corrosion protection (Mistry, Patel, Patel, & Jauhari, 2011).

Anticancer Activity

Diaryl ureas, akin to the queried compound, have been explored for their antiproliferative effects on various cancer cell lines. Research into compounds like 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea has revealed potent inhibitory activity against cancer cells, indicating the potential of similar urea derivatives in cancer treatment (Feng et al., 2020).

DNA-Topoisomerase Inhibition

Research on N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas, which share structural similarities with the target compound, has shown that these substances have significant antiproliferative action and can inhibit DNA topoisomerases I and II-alpha, an important target in cancer therapeutics (Esteves-Souza et al., 2006).

Microbial Degradation of Herbicides

Substituted urea herbicides, similar to the compound , have been studied for their phytotoxicity and microbial degradation. These studies help in understanding the environmental impact and degradation pathways of such compounds (Murray, Rieck, & Lynd, 1969).

Supramolecular Gelators

Research into quinoline urea derivatives has explored their ability to form gels when mixed with silver compounds. This suggests potential applications in materials science, especially in designing novel gel materials for various industrial applications (Braga et al., 2013).

Kinase Inhibition in Cancer Therapy

N-aryl-N'-pyrazinylurea compounds, structurally related to the queried compound, have been studied for their inhibition of checkpoint kinase 1 (Chk1) in cancer cells, providing a potential pathway for cancer treatment (Li et al., 2006).

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-25-16-10-14(11-17(12-16)26-2)20-18(22)19-13-5-3-6-15(9-13)21-7-4-8-27(21,23)24/h3,5-6,9-12H,4,7-8H2,1-2H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENZVBCUKQUGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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